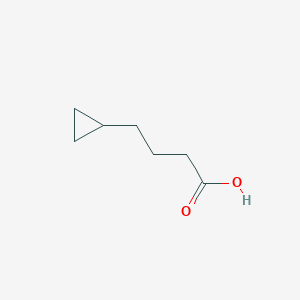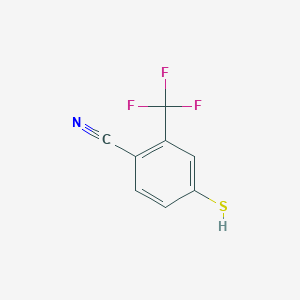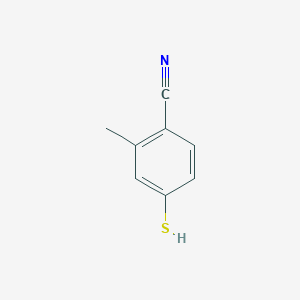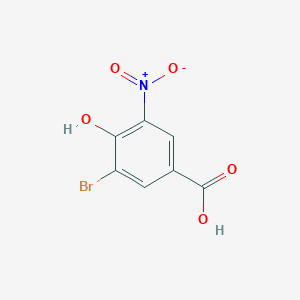
4-Cyclopropylbutanoic acid
Overview
Description
4-Cyclopropylbutanoic acid (4-CPA) is a cyclopropyl fatty acid found in nature. It is a natural product of the fermentation of certain bacteria, and is also a metabolite of some plants. 4-CPA is a colorless, crystalline solid that is insoluble in water and has a melting point of about 20°C. It has a molecular formula of C6H10O2 and a molecular weight of 118.15 g/mol.
Scientific Research Applications
Toxicity and Biological Activity
4-Cyclopropylbutanoic acid, found in Amanita mushrooms, has demonstrated toxicity towards certain fungi, arthropods, and bacteria. This suggests potential applications in pest control and antimicrobial treatments. The toxicity to bacteria was reversible upon the addition of isoleucine, indicating a specific biochemical interaction (Drehmel & Chilton, 2002).
Synthesis and Structural Characterization
The synthesis and stereochemistry of 2-amino-3-cyclopropylbutanoic acid, a compound related to this compound, have been explored. This research contributes to understanding the structural properties of cyclopropyl amino acids, which could inform their practical applications in chemical synthesis (Morimoto et al., 2002).
Herbicidal and Fungicidal Applications
Compounds derived from cyclopropanecarboxylic acid, a relative of this compound, have shown significant herbicidal and fungicidal activities. This indicates potential for the development of new agrochemicals based on similar structures (Tian et al., 2009).
Potential in Pharmacology
Studies on analogs of 2-amino-5-phosphonopentanoic acid, structurally similar to this compound, indicate their potential as competitive antagonists for NMDA receptors. This could have implications for the development of new drugs targeting neurological disorders (Dappen et al., 2010).
Applications in Organic Chemistry
The reactivity of cyclopropanol derivatives, akin to this compound, with carbenes has been investigated, leading to the formation of 4-phenylbutanoic acid derivatives. These findings are relevant for organic synthesis, particularly in the creation of complex organic molecules (Oku et al., 1992).
Mechanism of Action
Mode of Action
Based on its chemical structure, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
The specific biochemical pathways affected by 4-Cyclopropylbutanoic acid are currently unknown. Compounds with similar structures have been known to participate in various metabolic pathways, including those involved in cellular respiration
Pharmacokinetics
Factors such as solubility, stability, and molecular size can influence these properties .
Result of Action
Compounds with similar structures have been shown to have various effects on cellular processes, including cell proliferation, cell cycle distribution, and apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active .
Biochemical Analysis
Biochemical Properties
4-Cyclopropylbutanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in fatty acid metabolism. The cyclopropyl group in this compound can influence the enzyme’s activity, leading to changes in the metabolic pathways . Additionally, this compound can interact with proteins that are involved in cell signaling pathways, affecting their function and activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the oxidative phosphorylation pathway, which is crucial for ATP production in cells . This compound can also modulate the expression of genes involved in metabolic processes, leading to changes in cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific enzymes, altering their activity. For example, it can inhibit or activate enzymes involved in fatty acid metabolism, leading to changes in the metabolic flux . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to high temperatures or light . Long-term exposure to this compound can lead to changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on metabolic processes, while at high doses, it can cause toxic or adverse effects . For instance, high doses of this compound can lead to oxidative stress and damage to cellular components. Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid metabolism and the citric acid cycle. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing the production and breakdown of fatty acids . This compound can also affect the levels of metabolites in these pathways, leading to changes in metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes through facilitated diffusion and active transport mechanisms . Once inside the cell, it can bind to specific proteins that direct its localization and accumulation in certain cellular compartments.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. It has been observed to accumulate in the mitochondria, where it can influence metabolic processes such as oxidative phosphorylation . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that guide it to specific organelles.
Properties
IUPAC Name |
4-cyclopropylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7(9)3-1-2-6-4-5-6/h6H,1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFPLPYKIHFSLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599605 | |
| Record name | 4-Cyclopropylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5687-84-3 | |
| Record name | 4-Cyclopropylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[4-(2-aminoethoxy)phenyl]acetamide](/img/structure/B1287467.png)






